(2-fluoroethyl)trimethylazanium chloride
Description
(2-Fluoroethyl)trimethylazanium chloride is a quaternary ammonium salt characterized by a trimethylazanium group (N(CH₃)₃⁺) attached to a 2-fluoroethyl moiety, with chloride as the counterion. Its molecular formula is C₅H₁₁ClFN, and it has a calculated molecular weight of 153.60 g/mol.
Quaternary ammonium salts like this are of interest in pharmaceuticals, surfactants, and chemical intermediates due to their ionic nature and tunable substituents.
Properties
CAS No. |
57362-95-5 |
|---|---|
Molecular Formula |
C5H13ClFN |
Molecular Weight |
141.61 g/mol |
IUPAC Name |
2-fluoroethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13FN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AOCYKHQUTWXPMC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCF.[Cl-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-fluoroethyl)trimethylazanium chloride involves the reaction of fluoroethyl chloride with trimethylamine under basic conditions . This reaction can be represented as follows:
Fluoroethyl chloride+Trimethylamine→(2-fluoroethyl)trimethylazanium chloride
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
(2-Fluoroethyl)trimethylazanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can still undergo such reactions under appropriate conditions.
Electrophilic Chlorination: As a chloride salt, it can participate in electrophilic chlorination reactions.
Common reagents used in these reactions include nucleophiles like hydroxide ions, and electrophiles like chlorine gas. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Fluoroethyl)trimethylazanium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of quaternary ammonium compounds.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents, especially those targeting specific biological pathways.
Biological Studies: It is employed in studies involving cellular mechanisms and interactions due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-fluoroethyl)trimethylazanium chloride involves its interaction with biological molecules, particularly through its quaternary ammonium group. This group can interact with negatively charged sites on proteins and other biomolecules, leading to various biological effects . The compound’s molecular targets include cell membranes and enzymes, where it can disrupt normal cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (2-fluoroethyl)trimethylazanium chloride with structurally related quaternary ammonium salts:
*Molecular weight for Girard’s Reagent T inferred from structural analogy.
Key Findings
This property is advantageous in drug design for improving bioavailability . Hydroxyethyl group (Choline Chloride): Hydrophilicity makes it suitable for nutritional applications, but limits membrane permeability compared to fluorinated analogs. Hydrazinyl-oxoethyl group (Girard’s Reagent T): Reacts with carbonyl groups, enabling isolation of ketones/aldehydes in synthetic chemistry . Chloro-hydroxypropyl group: The chlorine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate .
Physicochemical Properties :
- Lipophilicity : Fluorinated derivatives (e.g., (2-fluoroethyl)trimethylazanium chloride) are more lipophilic than hydroxy- or carboxy-substituted analogs, which impacts solubility and biodistribution.
- Stability : Ester-containing compounds like Carpronium Chloride may undergo hydrolysis under acidic/basic conditions, whereas fluorine’s strong C-F bond enhances stability .
Biological and Industrial Relevance: Choline Chloride is critical in animal nutrition, while Carpronium Chloride’s ester functionality supports its use in vasodilation .
Biological Activity
(2-Fluoroethyl)trimethylazanium chloride, also known as 2-Fluoro-N,N,N-trimethylethan-1-aminium chloride, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C5H12ClFN
- Molecular Weight : 139.61 g/mol
- Structure : The compound features a trimethylammonium group with a fluorinated ethyl side chain, influencing its solubility and reactivity.
Biological Activities
The biological activities of (2-fluoroethyl)trimethylazanium chloride can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including (2-fluoroethyl)trimethylazanium chloride, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis and death.
| Study | Microorganisms Tested | Results |
|---|---|---|
| E. coli, S. aureus | Inhibition zones observed at varying concentrations | |
| Pseudomonas aeruginosa | Effective at low concentrations |
2. Neuromodulatory Effects
This compound has been investigated for its neuromodulatory effects, particularly in dermatological applications. It has shown promise in treating conditions associated with nerve signaling disruptions.
- Mechanism : Acts on cholinergic pathways to modulate neurotransmitter release.
- Case Study : A clinical trial demonstrated improvement in symptoms of pruritus and erythema when administered topically in a formulation containing this compound .
3. Cytotoxicity
While exhibiting antimicrobial and neuromodulatory effects, (2-fluoroethyl)trimethylazanium chloride also presents cytotoxicity concerns. Studies have shown that at high concentrations, it can induce apoptosis in certain cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Safety and Toxicity
The safety profile of (2-fluoroethyl)trimethylazanium chloride has been evaluated through various toxicological studies. It is essential to consider its potential hazards:
- Acute Toxicity : Low to moderate toxicity observed in animal models.
- Long-term Exposure : Ongoing studies are needed to assess chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
